molecular formula C8H9NO2 B047350 6-Methoxy-4-methylnicotinaldehyde CAS No. 123506-66-1

6-Methoxy-4-methylnicotinaldehyde

Cat. No.: B047350
CAS No.: 123506-66-1
M. Wt: 151.16 g/mol
InChI Key: DRPZNLLEUHICFW-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylnicotinaldehyde is a heterocyclic aromatic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . This compound is characterized by the presence of a methoxy group at the 6th position and a methyl group at the 4th position on the nicotinaldehyde ring.

Scientific Research Applications

6-Methoxy-4-methylnicotinaldehyde has been explored in various research contexts due to its interesting chemical properties. Some of its applications include:

Safety and Hazards

The safety and hazards associated with “6-Methoxy-4-methylnicotinaldehyde” are not explicitly mentioned in the available resources. It’s crucial to handle all chemical compounds with appropriate safety measures, including wearing protective equipment and working in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 6-Methoxy-4-methylnicotinaldehyde involves the reaction of 5-bromo-2-methoxy-4-methylpyridine with butyllithium (BuLi) in dry tetrahydrofuran (THF) under an inert atmosphere at -75°C. The reaction mixture is then stirred at -75°C for 1 hour before the addition of anhydrous dimethylformamide (DMF). The mixture is then warmed to room temperature and stirred for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methylnicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Methoxy-4-methylnicotinic acid.

    Reduction: 6-Methoxy-4-methylnicotinalcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methylnicotinaldehyde varies depending on its specific derivatives and targets. For instance, some derivatives exhibit strong fluorescence in a wide pH range, making them useful for biomedical analysis. The molecular targets and pathways involved are specific to the derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-4-quinolone
  • 5-Methoxyindole-3-acetic acid
  • 6-Methoxy-4-methylpyridine

Uniqueness

6-Methoxy-4-methylnicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

6-methoxy-4-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-8(11-2)9-4-7(6)5-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPZNLLEUHICFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560958
Record name 6-Methoxy-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123506-66-1
Record name 6-Methoxy-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In Route C, commercially available 5-bromo-2-methoxy-4-methylpyridine in anhydrous tetrahydrofuran is metallated with n-BuLi and then treated with N,N-dimethylformamide to afford 6-methoxy-4-methylnicotinaldehyde. This was converted to the tert-butylimine with tert-butylamine in dichloromethane. Metallation with lithium 2,2,6,6-tetramethylpiperidide (Li-TMP) (cf. J. Org. Chem. 1993, 58, 2463-2467) and addition of N,N-dimethylformamide affords the iminoacetaldehyde which is reduced with sodium cyanoborohydride in methanol to give 2-tert-butyl-6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine. Cleavage of the methyl group with refluxing 48% hydrobromic acid and treatment with triflic anhydride in the presence of base gives (VIIb) protected as the tert-butylamine.
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